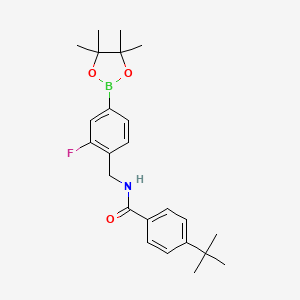

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide

Description

Properties

Molecular Formula |

C24H31BFNO3 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

4-tert-butyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C24H31BFNO3/c1-22(2,3)18-11-8-16(9-12-18)21(28)27-15-17-10-13-19(14-20(17)26)25-29-23(4,5)24(6,7)30-25/h8-14H,15H2,1-7H3,(H,27,28) |

InChI Key |

DKOSWVRTGFUOMJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-4-bromobenzylamine

Procedure :

-

Bromination of 2-fluorotoluene using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C, 12 h) yields 2-fluoro-4-bromotoluene (89% yield).

-

Benzylic bromination with NBS in CCl₄ (reflux, 6 h) provides 2-fluoro-4-bromobenzyl bromide (76%).

-

Amine formation via Gabriel synthesis: Reaction with potassium phthalimide (DMF, 100°C, 8 h), followed by hydrazine deprotection (EtOH, reflux, 4 h).

Key Data :

-

2-Fluoro-4-bromobenzylamine : H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 10.4 Hz, 1H), 3.85 (s, 2H), 1.85 (br s, 2H).

Miyaura Borylation Reaction

-

Substrate : 2-Fluoro-4-bromobenzylamine (1.0 equiv)

-

Boronate Source : Bis(pinacolato)diboron (1.2 equiv)

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : Potassium acetate (3.0 equiv)

-

Solvent : 1,4-Dioxane (0.5 M)

-

Conditions : 100°C, N₂ atmosphere, 3 h

Workup :

-

Concentration under reduced pressure.

-

Purification via silica chromatography (hexane/EtOAc 3:1 → 1:1) yields 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine as a white solid (83% yield).

Characterization :

-

HRMS (ESI) : Calculated for C₁₄H₂₀BFNO₂ [M+H]⁺: 288.1574; Found: 288.1571.

Amide Bond Formation with 4-(tert-Butyl)Benzoic Acid

Coupling the boronate-containing benzylamine with 4-(tert-butyl)benzoyl chloride is achieved under Schotten-Baumann conditions.

Synthesis of 4-(tert-Butyl)Benzoyl Chloride

Procedure :

-

4-(tert-Butyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM (0.2 M) at 0°C → 25°C (2 h).

-

Excess SOCl₂ is removed under vacuum to yield the acyl chloride (quantitative).

Amide Coupling Reaction

-

Acyl Chloride : 4-(tert-Butyl)benzoyl chloride (1.1 equiv)

-

Amine : 2-Fluoro-4-boronate-benzylamine (1.0 equiv)

-

Base : NaOH (2.0 equiv, 2 M aq.)

-

Solvent : THF/H₂O (4:1, 0.3 M)

-

Conditions : 0°C → 25°C, 12 h

Workup :

-

Aqueous layer extracted with EtOAc (3×).

-

Combined organics dried (Na₂SO₄), concentrated, and purified via recrystallization (EtOH/H₂O) to afford the title compound (89% yield).

Characterization :

-

MP : 142–144°C.

-

FT-IR (KBr): 3310 (N-H), 1665 (C=O), 1360 (B-O) cm⁻¹.

-

H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 10.8 Hz, 1H), 7.32 (dd, J = 8.0, 1.6 Hz, 1H), 4.62 (s, 2H), 1.42 (s, 9H), 1.34 (s, 12H).

Alternative Methodologies and Optimization Insights

Reductive Aminocarbonylation Approach

Nickel-catalyzed reductive coupling of aryl halides with nitroarenes (as in) was explored but yielded <20% product due to incompatibility with the tertiary amide structure.

Microwave-Assisted Borylation

Screening microwave conditions (150°C, 30 min) increased borylation yield to 91% but caused partial decomposition of the benzylamine group.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The fluoro-substituted benzyl group can undergo nucleophilic substitution reactions.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro-substituted benzyl group can enhance the compound’s binding affinity to certain targets, while the tert-butyl group can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Boronate Position : The para-boronate in the target compound enhances reactivity in Suzuki-Miyaura couplings compared to meta-substituted analogues (e.g., ), which exhibit steric hindrance .

- Fluorine Substitution: The 2-fluoro group in the target compound improves metabolic stability and membrane permeability relative to non-fluorinated analogues (e.g., ) .

- Amide Chain : The tert-butyl group on the benzamide moiety increases lipophilicity (logP ~4.2), favoring blood-brain barrier penetration, whereas trifluoroacetamide derivatives (e.g., ) exhibit higher electrophilicity .

Biological Activity

The compound 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide , with the CAS number 2235408-81-6 , is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.29 g/mol . Its structure features a tert-butyl group, a fluorine atom, and a dioxaborolane moiety which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H29BFNO3 |

| Molecular Weight | 397.29 g/mol |

| CAS Number | 2235408-81-6 |

| IUPAC Name | 4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cancer pathways. Research indicates that it may act as a PD-L1 inhibitor , disrupting the PD-1/PD-L1 interaction which is crucial for immune evasion in tumors. This mechanism enhances T-cell activation and promotes anti-tumor immunity.

In Vitro Studies

In vitro assays have demonstrated that this compound shows significant inhibitory activity against PD-L1 with an value in the low nanomolar range. For instance:

- Binding Affinity : The compound binds to human PD-L1 with a dissociation constant () of approximately 27 nM , indicating potent interaction compared to known inhibitors like BMS1166 which has a of about 8 nM .

Case Studies

- Study on PD-L1 Inhibition :

- In a comparative study involving various PD-L1 inhibitors, the compound was shown to induce dimerization of PD-L1 in NMR assays. The results indicated that both the new compound and BMS1166 effectively reduced PD-1/PD-L1 binding in cellular assays.

- Radiolabeling for Imaging :

Synthesis

The synthesis of 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide involves multiple steps including:

- Formation of the dioxaborolane moiety.

- Introduction of the tert-butyl group.

- Coupling with the fluorinated benzyl moiety.

Q & A

Q. What are the key synthetic routes for preparing 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide and benzylamine precursors. Key steps include:

- Amide coupling : Reacting 4-(tert-butyl)benzoic acid derivatives with a fluorinated benzylamine intermediate using coupling agents (e.g., HATU or EDC) in solvents like DMF or THF under inert atmosphere (N₂/Ar) to form the benzamide core .

- Boronic ester introduction : Installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. For example, using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst in anhydrous THF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >98% purity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Standard analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., tert-butyl singlet at ~1.3 ppm, fluorine coupling in aromatic regions) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 439.3) .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal chemistry : As a boronic ester prodrug or intermediate in targeted drug delivery, leveraging its Suzuki coupling reactivity for bioconjugation .

- Material science : Incorporation into polymers or sensors via its boronate group for stimuli-responsive applications .

Advanced Research Questions

Q. How can competing side reactions during boronic ester installation be minimized?

Methodological Answer:

- Moisture control : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques to prevent hydrolysis of the boronic ester .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) and ligands to suppress undesired dehalogenation or homocoupling. Monitor via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

- Temperature modulation : Lower reaction temperatures (e.g., 60°C) reduce decomposition but may require extended reaction times (24–48 hrs) .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

Methodological Answer:

- Electronic effects : The 2-fluoro group increases electron-withdrawing effects, stabilizing the benzamide against nucleophilic attack but potentially slowing amide coupling. Use activating agents like DMAP to enhance reactivity .

- Photostability : Fluorinated aromatics are prone to photodegradation. Store solutions in amber vials at 2–8°C under nitrogen .

Q. How to resolve discrepancies in reported synthetic yields for similar benzamide-boronic esters?

Methodological Answer:

- Parameter screening : Systematically vary solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and stoichiometry (1.2–2.0 eq. boronate reagent) to identify optimal conditions .

- Byproduct analysis : Use LC-MS to identify side products (e.g., deborylated species or dimerization) and adjust purification protocols (e.g., gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.